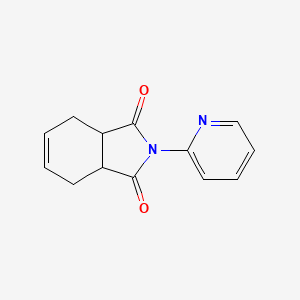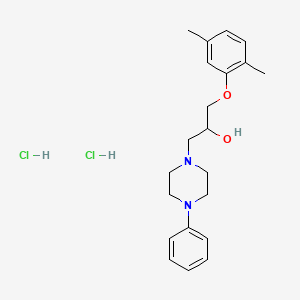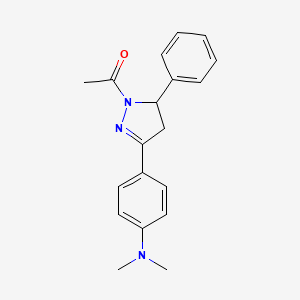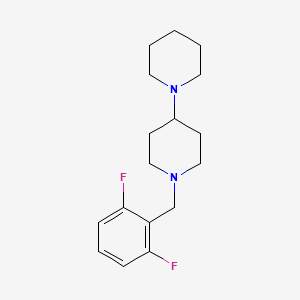![molecular formula C20H17ClFNO B5214607 N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline](/img/structure/B5214607.png)
N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline, also known as BBA, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. BBA belongs to the class of anilines and has a molecular formula of C20H16ClFNO.
Mécanisme D'action
The mechanism of action of N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline is not fully understood, but studies suggest that it acts by inhibiting the activity of tubulin, a protein that is essential for cell division. N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline binds to the colchicine binding site on tubulin, which prevents the formation of microtubules and disrupts the cell cycle.
Biochemical and Physiological Effects:
N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline has been shown to have a significant impact on the biochemical and physiological processes in cancer cells. Studies have demonstrated that N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline can induce cell cycle arrest, inhibit angiogenesis, and suppress the migration and invasion of cancer cells. N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline has also been shown to enhance the efficacy of chemotherapy drugs when used in combination.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline in laboratory experiments is its potent cytotoxicity against cancer cells. N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline is also relatively easy to synthesize and has a high purity. However, one limitation of using N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline is its low solubility in aqueous solutions, which can make it challenging to administer in vivo.
Orientations Futures
There are several potential future directions for research on N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline. One area of interest is the development of novel formulations of N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline that can improve its solubility and bioavailability. Another area of research is the investigation of N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline's potential as a therapeutic agent for other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to elucidate the precise mechanism of action of N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline and to optimize its efficacy and safety for clinical use.
In conclusion, N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline is a promising compound that has shown potential as an anticancer agent. Its potent cytotoxicity and ability to induce apoptosis in cancer cells make it a promising candidate for further research and development. While there are some limitations to its use in laboratory experiments, the potential benefits of N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline as a therapeutic agent make it a valuable area of research in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline involves a multi-step process that starts with the reaction between 3-(benzyloxy)benzaldehyde and 3-chloro-4-fluoroaniline in the presence of a catalyst. This reaction yields the intermediate product, which is then subjected to reduction using sodium borohydride to obtain the final product, N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline.
Applications De Recherche Scientifique
N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Propriétés
IUPAC Name |
3-chloro-4-fluoro-N-[(3-phenylmethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFNO/c21-19-12-17(9-10-20(19)22)23-13-16-7-4-8-18(11-16)24-14-15-5-2-1-3-6-15/h1-12,23H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWOMXYSDSRCERV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CNC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-[(3-phenylmethoxyphenyl)methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5214527.png)

![N-(3-chloro-4-fluorophenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5214543.png)
![2-methoxy-N-[4-(4-methoxyphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5214550.png)

![3-{[(6-ethyl-3-{[(4-methylbenzyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5214564.png)
![N-{2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethyl}-2-methyl-2-propanamine dihydrochloride](/img/structure/B5214572.png)

![9-(4-chlorophenyl)-2-(4-methoxyphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B5214582.png)
![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B5214595.png)
![1-benzyl-2-[(2-methoxyethyl)sulfonyl]-5-(1-pyrrolidinylmethyl)-1H-imidazole](/img/structure/B5214601.png)

![3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5214632.png)
![3-(2-fluorophenyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5214637.png)